2,4-Thiazolidinedione, 5-(2-furanylmethylene)-

Description

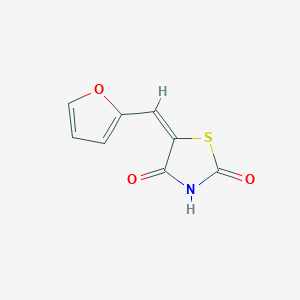

2,4-Thiazolidinedione (TZD) derivatives are a class of heterocyclic compounds with a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The compound 5-(2-furanylmethylene)-2,4-thiazolidinedione features a furan ring substituted at the C5 position of the TZD core via a methylene linker. This structural motif is synthesized through Knoevenagel condensation between 2,4-thiazolidinedione and furfuraldehyde in the presence of a base like piperidine . The furan moiety introduces aromaticity and electronic effects, influencing reactivity and biological activity.

Properties

IUPAC Name |

5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-7-6(13-8(11)9-7)4-5-2-1-3-12-5/h1-4H,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIVFRZKBDVKEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257695 | |

| Record name | 5-(2-Furanylmethylene)-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5718-88-7 | |

| Record name | 5-(2-Furanylmethylene)-2,4-thiazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5718-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Furanylmethylene)-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conventional Knoevenagel Condensation

-

- Thiazolidine-2,4-dione and furfural in equimolar amounts (typically 0.01 mol scale).

- Solvent: Toluene or ethanol.

- Catalyst: Piperidine (0.4 mL) or other bases.

- Reaction temperature: Reflux conditions (~100-120°C).

- Reaction time: 6 to 9 hours.

-

- Mix thiazolidine-2,4-dione and furfural in the solvent.

- Add piperidine as a catalyst.

- Reflux the mixture with stirring.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the mixture, dilute with water, acidify if necessary, and filter the precipitate.

- Recrystallize the product from ethanol.

-

- Yields typically range from 68% to 85% depending on conditions.

- Melting point around 230-232°C.

- Product is a yellow powder with characteristic IR bands for NH and C=O groups.

| Parameter | Value |

|---|---|

| Thiazolidine-2,4-dione | 0.01 mol |

| Furfural | 0.01 mol |

| Catalyst | Piperidine (0.4 mL) |

| Solvent | Toluene or ethanol |

| Temperature | Reflux (~100-120°C) |

| Reaction Time | 6-9 hours |

| Yield | 68.58% (conventional) |

| Melting Point | 230-232°C |

Microwave-Assisted Synthesis

-

- Same molar ratios as conventional method.

- Solvent system: Acetone and dimethylformamide (DMF).

- Base: Anhydrous potassium carbonate (2 mmol).

- Microwave irradiation at 300-350 W power.

- Temperature: 120°C.

- Reaction time: 8-12 minutes.

-

- Stir thiazolidine-2,4-dione and furfural with potassium carbonate in acetone/DMF.

- Add piperidine or other catalyst if needed.

- Subject the mixture to microwave irradiation.

- After completion, cool, dilute with ice water, filter, wash, and recrystallize.

-

- Significantly reduced reaction time (minutes vs. hours).

- Higher yields (up to 82.5%).

- Cleaner reaction profile and easier work-up.

| Parameter | Value |

|---|---|

| Thiazolidine-2,4-dione | 0.01 mol |

| Furfural | 0.01 mol |

| Base | K2CO3 (2 mmol) |

| Solvent | Acetone + DMF |

| Microwave Power | 300-350 W |

| Temperature | 120°C |

| Reaction Time | 8-12 minutes |

| Yield | 82.51% |

Acidic Ionic Liquids as Catalysts:

- Use of acidic ionic liquids such as [bnmim]H2PO4 has been reported to catalyze the Knoevenagel condensation efficiently.

- Reaction temperature around 70°C.

- Short reaction times and excellent yields.

- Ionic liquids can be reused multiple times without significant loss of activity, making the process greener.

-

- Piperidine remains the most common base catalyst.

- Alternatives include sodium acetate in DMF-acetic acid mixtures.

-

- Thin-layer chromatography (TLC) using solvent systems like toluene-ethyl acetate (7:3) or benzene-ethyl acetate (8:2).

- Reaction progress is typically complete within 6-9 hours for conventional and under 15 minutes for microwave methods.

-

- Melting point determination.

- Infrared spectroscopy (IR) showing characteristic NH stretch (~3364 cm⁻¹) and carbonyl stretches (1730–1670 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) spectroscopy for proton and carbon environments.

- Mass spectrometry (ESI-MS) confirming molecular ion peak at m/z 195.

- Elemental analysis consistent with molecular formula C8H5NO3S.

| Method | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Conventional Knoevenagel | Piperidine | Toluene/Ethanol | Reflux (~100°C) | 6-9 hours | 68-85 | Well-established, moderate time |

| Microwave-Assisted | K2CO3, sometimes piperidine | Acetone + DMF | 120°C (microwave) | 8-12 minutes | 82.5 | Faster, higher yield, greener |

| Ionic Liquid Catalysis | [bnmim]H2PO4 | Not specified | 70°C | Short (minutes) | High | Reusable catalyst, eco-friendly |

- Synthesized 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- shows comparable or better yields than commercial thiazolidinedione derivatives when prepared via optimized Knoevenagel condensation.

- Microwave-assisted synthesis significantly improves yield and reduces reaction time, making it suitable for scale-up and industrial applications.

- Use of ionic liquids as catalysts offers a sustainable alternative with easy catalyst recovery and reuse.

- Reaction conditions such as solvent choice, catalyst amount, and temperature critically influence yield and purity.

- The compound’s purity and structure are confirmed by spectral data consistent with literature values.

Scientific Research Applications

Antidiabetic Activity

Thiazolidinediones are primarily recognized for their role in managing type 2 diabetes mellitus by acting as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ). The compound 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- has shown promising antidiabetic properties:

- Mechanism of Action : It enhances insulin sensitivity and promotes glucose uptake in peripheral tissues. This is crucial for controlling blood sugar levels in diabetic patients.

- Research Findings : Studies indicate that derivatives of 2,4-thiazolidinediones exhibit significant glucose- and lipid-lowering effects in animal models. For instance, one study demonstrated that a related compound showed an effective dose of only 0.05 mg/kg/d in Wistar fatty rats, outperforming standard treatments like pioglitazone .

| Compound | Effective Dose (mg/kg/d) | Model Used |

|---|---|---|

| 5-(2-furanylmethylene)-derivative | 0.05 | Wistar fatty rats |

| Pioglitazone | 0.5 | Wistar fatty rats |

Anticancer Properties

Recent investigations have highlighted the anticancer potential of thiazolidinedione derivatives:

- Breast Cancer Studies : Compounds derived from thiazolidinediones have been tested against human breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). Notably, certain derivatives exhibited IC50 values as low as 1.27 μM, indicating potent antiproliferative effects without affecting non-cancerous cells .

- Mechanisms : These compounds induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins and inhibiting pathways linked to cell survival and proliferation .

| Compound | IC50 (μM) | Effect |

|---|---|---|

| Compound 23 | 1.27 | Induces apoptosis |

| Compound 24 | 1.50 | Induces apoptosis |

| Compound 25 | 1.31 | Induces apoptosis |

Antimicrobial Activity

Thiazolidinediones have also been explored for their antimicrobial properties:

- Mechanism : They disrupt bacterial cell membranes and inhibit essential enzymatic functions.

- Research Evidence : Various studies have demonstrated that specific derivatives possess significant activity against a range of pathogens, suggesting their potential use in treating infections .

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory properties of thiazolidinediones are notable:

- Research Insights : Compounds in this class have been shown to reduce inflammation markers and oxidative stress in various models, indicating their utility in treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation of Thiazolidinedione Derivatives

A study focused on synthesizing novel thiazolidinedione derivatives through solvent-free reactions with aromatic aldehydes. The resulting compounds were evaluated for their aldose reductase inhibitory activity, which is crucial for managing diabetic complications. One compound demonstrated a Ki value of 0.445 μM, showcasing strong potential as an orally bioavailable aldose reductase inhibitor .

Case Study 2: Thiazolidinediones in Cancer Therapy

Research highlighted the effectiveness of thiazolidinedione derivatives against breast cancer cell lines. The study employed flow cytometry to assess apoptosis induction and found that these compounds significantly downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors, marking them as promising candidates for targeted cancer therapies .

Mechanism of Action

The compound exerts its effects primarily through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences, leading to the transcription of genes involved in glucose and lipid metabolism. This results in improved insulin sensitivity and reduced inflammation .

Comparison with Similar Compounds

5-(4-Methoxyphenylmethylene)-2,4-thiazolidinedione

- Structure : Substituted with a 4-methoxyphenyl group instead of furan.

- Molecular Formula: C₁₁H₉NO₃S; Molecular Weight: 235.26 g/mol .

- Key Data : Exhibits lower cytotoxicity in HepG2 cells compared to its unsaturated counterpart (MPMT-I), highlighting the importance of the methylene linker for bioactivity .

5-(4-Fluorophenylmethylene)-2,4-thiazolidinedione

- Structure : Features a 4-fluorophenyl substituent.

- Molecular Formula: C₁₀H₆FNO₂S; CAS: 262601-87-6 .

- Key Data: Fluorine’s electron-withdrawing effect enhances metabolic stability compared to the furan derivative. However, cytotoxicity data are less pronounced than TZD derivatives with bulkier substituents .

5-[(2-Hydroxy)-Naphthylidene]-2,4-thiazolidinedione

- Structure : Contains a naphthylidene group.

- Synthesis : Condensation with 2-hydroxynaphthaldehyde under reflux .

Analogues with Heterocyclic Substitutions

5-(Thiophen-2-ylmethylene)-2,4-thiazolidinedione

- Structure : Replaces furan with a thiophene ring.

- Key Data : Thiophene’s higher electron density may alter redox properties. In Lupeol conjugates, thiophene derivatives (e.g., compound 9h) show comparable anticancer activity to furan derivatives but with slight variations in melting points (191.7–193.4°C vs. 189.3–191.2°C for the furan analogue) .

5-(Chromene-3-ylmethylene)-2,4-thiazolidinedione

- Structure : Chromene substituent fused to the TZD core.

- Synthesis: Knoevenagel condensation with chromene-3-carbaldehyde .

- Key Data : Exhibits antimicrobial activity with inhibition zones >20 mm against Staphylococcus aureus, suggesting enhanced bioactivity over furan derivatives in specific contexts .

Cytotoxicity and Pharmacological Comparisons

Table 1: Cytotoxicity of TZD Derivatives in HepG2 Cells

- Key Insight : The TZD ring is critical for cytotoxicity, as oxazolidinedione (DCPO) and pyrrolidinedione (NDPS) analogues show negligible activity . The furan derivative’s moderate cytotoxicity suggests that substituent electronic effects (e.g., furan’s electron-rich nature) may modulate potency.

Physicochemical Properties

Table 2: Physical Properties of Selected TZD Derivatives

- Key Insight : Bulky substituents (e.g., Lupeol conjugates) increase molecular weight and may reduce solubility, while halogenated derivatives (e.g., 4-fluorophenyl) offer improved metabolic stability.

Biological Activity

Overview

2,4-Thiazolidinedione, 5-(2-furanylmethylene)- (CAS No. 5718-88-7) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in regulating glucose and lipid metabolism.

The compound's structure enhances its reactivity and biological properties, making it a valuable subject of study. The following sections outline its biochemical properties , cellular effects , and molecular mechanisms .

- Interaction with PPARγ : 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- activates PPARγ, leading to improved insulin sensitivity and modulation of gene expression related to glucose and lipid metabolism.

- Metabolic Pathways : The compound participates in various metabolic pathways, primarily through its interaction with PPARγ .

Cellular Effects

- Gene Expression Modulation : The compound influences cellular function by altering signaling pathways and gene expression profiles.

- Subcellular Localization : It is predominantly localized in the nucleus where it interacts with nuclear receptors.

The mechanism involves the binding of the compound to PPARγ, forming a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences, promoting the transcription of genes that regulate metabolic processes .

Pharmacological Applications

The pharmacological potential of 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- extends beyond diabetes management. It has been investigated for various therapeutic applications:

- Antidiabetic Activity : Studies have shown that this compound exhibits significant hypoglycemic effects in animal models, outperforming traditional drugs like pioglitazone and rosiglitazone .

- Anticancer Properties : Recent research indicates potential anticancer activity through mechanisms involving PPARγ modulation and direct cytotoxic effects on cancer cells .

- Antimicrobial and Antioxidant Effects : The compound has demonstrated antimicrobial properties and antioxidant activity, making it a candidate for further exploration in infectious disease management .

Table: Summary of Biological Activities

Case Studies

- Hypoglycemic Activity : In a study involving genetically diabetic mice, 2,4-Thiazolidinedione, 5-(2-furanylmethylene)- was found to significantly lower blood glucose levels compared to pioglitazone at equivalent doses. The results indicated improved insulin sensitivity without notable side effects such as liver toxicity .

- Cytotoxicity Assessment : A series of derivatives were synthesized and tested for cytotoxicity using MTT assays on L929 mouse fibroblast cells. The most potent derivative showed low cytotoxicity (IC50 = 8.9 μM), indicating a favorable safety profile for further development .

- Molecular Docking Studies : Molecular docking studies revealed strong binding affinities of synthesized derivatives to the active sites of enzymes involved in diabetes management (e.g., α-amylase). This suggests potential dual-action mechanisms involving both insulin sensitization and enzyme inhibition .

Q & A

Q. Q1. What are the established synthetic routes for 2,4-thiazolidinedione derivatives with a furan-substituted methylene group, and how are structural variations optimized?

Methodological Answer: The synthesis typically involves Knoevenagel condensation between 2,4-thiazolidinedione (TZD) and a furfuraldehyde derivative. For example, 5-(2-furanylmethylene)-TZD is synthesized by refluxing TZD with 2-furaldehyde in acetic acid and ammonium acetate as a catalyst. Variations in substituents (e.g., electron-withdrawing or donating groups on the furan ring) are introduced by modifying the aldehyde precursor. Post-synthesis purification involves recrystallization from ethanol or DMF-acetic acid mixtures . Structural optimization is guided by computational tools (e.g., density functional theory) to predict steric and electronic effects on reactivity .

Q. Q2. How are spectral techniques (e.g., NMR, IR) employed to confirm the structure of 5-(2-furanylmethylene)-TZD derivatives?

Methodological Answer:

- NMR : The characteristic singlet for the exocyclic methylene proton (C=CH–) appears at δ 7.8–8.2 ppm in H NMR, while the thiazolidinedione ring protons (C=O and S–C–N) resonate between δ 3.5–4.5 ppm. C NMR confirms the carbonyl groups (C=O) at ~170–175 ppm .

- IR : Stretching vibrations for C=O (1680–1720 cm) and C=S (1250–1300 cm) are critical markers. The exocyclic C=C bond in the furan-methylene moiety shows absorption at ~1600 cm .

Q. Q3. What in vitro assays are used for preliminary pharmacological screening of 5-(2-furanylmethylene)-TZD derivatives?

Methodological Answer:

- Anticancer Activity : MTS or MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 0–250 μM concentrations for 24–48 h. IC values are calculated to rank cytotoxicity .

- Antidiabetic Activity : PPAR-γ receptor binding assays or glucose uptake studies in 3T3-L1 adipocytes. Compounds with EC < 10 μM are prioritized for in vivo testing .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., substituents on the furan ring) influence cytotoxicity in TZD derivatives?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., –NO) : Enhance cytotoxicity by increasing electrophilicity, promoting interactions with cellular thiols (e.g., glutathione). For example, 5-(5-nitro-furanylmethylene)-TZD shows 3-fold higher toxicity in HepG2 cells compared to unsubstituted derivatives .

- Steric Effects : Bulky substituents (e.g., –CF) reduce cellular uptake due to increased hydrophobicity, lowering bioavailability. This is validated via logP calculations and cellular permeability assays .

Q. Q5. How can contradictions in cytotoxicity data between TZD derivatives be resolved?

Methodological Answer: Contradictions arise from factors such as:

- Metabolic Stability : Compounds like 5-(4-methoxyphenylmethylene)-TZD (MPMT-I) are metabolized to reactive intermediates in HepG2 cells, whereas non-cytotoxic analogues (e.g., MPMT) lack this bioactivation pathway. LC-MS/MS metabolomics identifies reactive metabolites .

- Cellular Uptake : Fluorescence-tagged derivatives (e.g., FITC-conjugated TZDs) quantify intracellular accumulation via flow cytometry. Poor uptake explains low toxicity in certain analogues .

Q. Q6. What computational strategies are used to rationalize the structure-activity relationship (SAR) of TZD derivatives?

Methodological Answer:

- Molecular Docking : PPAR-γ or EGFR kinase binding pockets are modeled (e.g., using AutoDock Vina). The furan-methylene moiety’s orientation in the hydrophobic pocket correlates with activity .

- QSAR Models : 2D descriptors (e.g., topological polar surface area, molar refractivity) are analyzed via partial least squares regression to predict IC values. Validation uses leave-one-out cross-validation (R > 0.8) .

Q. Q7. How does the TZD ring contribute to mitochondrial toxicity, and how can this be mitigated?

Methodological Answer:

- Mechanism : The TZD ring’s sulfur atom forms covalent adducts with mitochondrial proteins (e.g., adenine nucleotide translocase), disrupting ATP synthesis. This is confirmed via Seahorse extracellular flux assays showing reduced oxygen consumption rates (OCR) .

- Mitigation : Replacing sulfur with oxygen (oxazolidinedione derivatives) reduces toxicity. For example, 5-(2-furanylmethylene)-oxazolidinedione shows no OCR inhibition at 100 μM .

Methodological Challenges and Solutions

Q. Q8. What strategies improve the solubility and bioavailability of 5-(2-furanylmethylene)-TZD derivatives?

Methodological Answer:

- Prodrug Design : Phosphate or acetate prodrugs (e.g., 5-(2-furanylmethylene)-TZD-acetyloxymethyl ester) enhance aqueous solubility. Hydrolysis in plasma releases the active compound .

- Nanoparticle Formulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with TZD derivatives improve bioavailability by 40% in rat pharmacokinetic studies .

Q. Q9. How are in silico ADMET predictions validated experimentally for TZD derivatives?

Methodological Answer:

- In Silico : SwissADME predicts CYP450 metabolism and hERG channel inhibition. High-risk compounds (e.g., CYP3A4 substrates) are flagged .

- Experimental Validation : Microsomal stability assays (human liver microsomes) quantify metabolic half-life. Compounds with t < 30 min are discarded. Patch-clamp assays confirm hERG safety margins (>10 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.